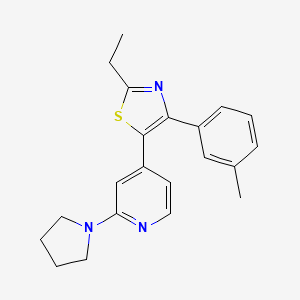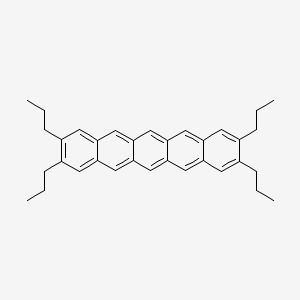![molecular formula C10H22O2 B14234806 1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- CAS No. 506449-74-7](/img/structure/B14234806.png)
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is a stereoisomer, specifically the (2S,3R)-enantiomer, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from other isomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- can be achieved through various methods. One common approach involves the reduction of the corresponding diketone or the hydrolysis of the corresponding diester. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone or diester. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, altering the oxidative state of biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Pentanediol, 2-methyl-, (2S,3S): Another stereoisomer with different spatial arrangement of atoms.
2-Methyl-1,3-pentanediol: A compound with a similar structure but without the specific stereochemistry.
Uniqueness
1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)- is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its isomers. This uniqueness can influence its reactivity, biological activity, and applications in various fields.
Eigenschaften
CAS-Nummer |
506449-74-7 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
(2S,3R)-2-[(2S)-2-methylbutyl]pentane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-8(3)6-9(7-11)10(12)5-2/h8-12H,4-7H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI-Schlüssel |
ARCONJADPUUMPL-LPEHRKFASA-N |
Isomerische SMILES |
CC[C@H](C)C[C@@H](CO)[C@@H](CC)O |
Kanonische SMILES |
CCC(C)CC(CO)C(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


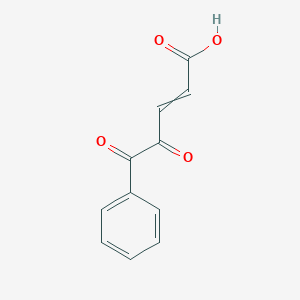


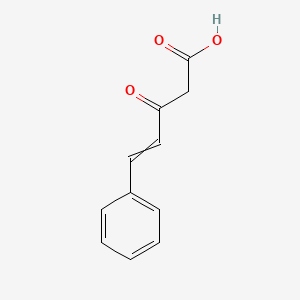
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
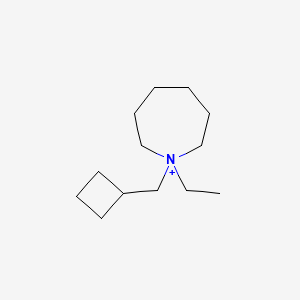
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
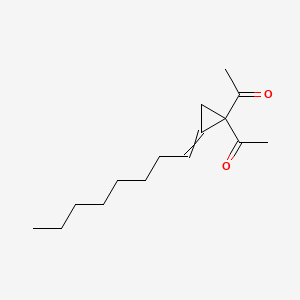
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

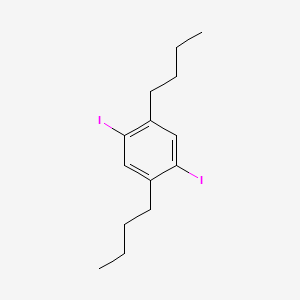
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
